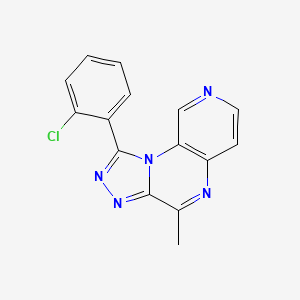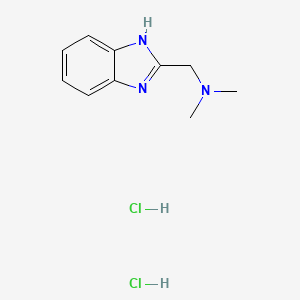
2-(2-nitrophenyl)-1H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound identified as “2-(2-nitrophenyl)-1H-quinazolin-4-one” is a chemical entity with specific properties and applications. It is important to understand its structure, synthesis, reactions, and applications to fully appreciate its significance in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2-(2-nitrophenyl)-1H-quinazolin-4-one involves specific synthetic routes and reaction conditions. One method includes subjecting triglyceride or condensation polymer containing matter to mechanical processing in the presence of a nucleophile . This process ensures the formation of the desired compound with high efficiency.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods may include continuous flow processes, batch reactors, and other industrial-scale equipment to facilitate the production of this compound.
化学反応の分析
Types of Reactions
2-(2-nitrophenyl)-1H-quinazolin-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products have distinct properties and applications based on their chemical structure.
科学的研究の応用
2-(2-nitrophenyl)-1H-quinazolin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential and as a precursor for drug development.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
作用機序
The mechanism by which 2-(2-nitrophenyl)-1H-quinazolin-4-one exerts its effects involves specific molecular targets and pathways. The compound interacts with various enzymes and receptors, leading to changes in cellular processes. These interactions are crucial for its biological activity and therapeutic potential.
類似化合物との比較
Similar Compounds
Similar compounds to 2-(2-nitrophenyl)-1H-quinazolin-4-one include other derivatives with comparable structures and properties. These compounds may share similar synthetic routes, reaction conditions, and applications.
Uniqueness
This compound is unique due to its specific chemical structure and the distinct reactions it undergoes. Its applications in various fields, including chemistry, biology, medicine, and industry, highlight its versatility and importance.
特性
IUPAC Name |
2-(2-nitrophenyl)-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O3/c18-14-9-5-1-3-7-11(9)15-13(16-14)10-6-2-4-8-12(10)17(19)20/h1-8H,(H,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUALMVDXOBYSP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6,7-dichloro-3,3-dimethyl-5,10-dihydroimidazo[2,1-b]quinazolin-2-one](/img/structure/B8069542.png)





![1-Piperidinecarboxylic acid, 4-[[[(1,1-dimethylethoxy)carbonyl]methylamino]methyl]-, phenylmethyl ester](/img/structure/B8069586.png)
![2-(Trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8069594.png)



![rac-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B8069608.png)

![2-[2-(4-Methoxyphenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B8069618.png)
